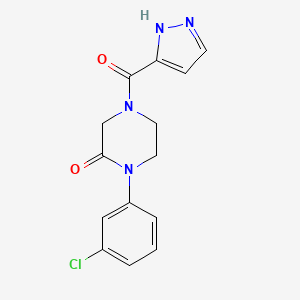

1-(3-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

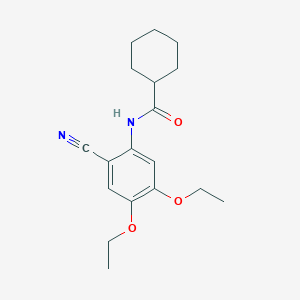

1-(3-Chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone is a chemical compound that can be synthesized through various chemical reactions. Its structure incorporates elements such as a chlorophenyl group, a pyrazolylcarbonyl moiety, and a piperazinone backbone, suggesting potential biological activity and chemical reactivity due to these functional groups.

Synthesis Analysis

The synthesis of compounds similar to this compound typically involves multi-step chemical reactions, starting from basic building blocks like chloroanilines, nitrobenzenes, or piperazines. These processes may include alkylation, reduction, diazotization, and substitution reactions to introduce the desired functional groups and build the complex molecular structure (Quan, 2006).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography and density functional theory (DFT) calculations. These analyses provide detailed information on the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule, contributing to its chemical and physical properties (Şahin, Özkan, Köksal, & Işık, 2012).

Chemical Reactions and Properties

Compounds like this compound participate in various chemical reactions, including hydrogen bonding and π-π interactions, which influence their reactivity and interaction with other molecules. These reactions are crucial for understanding the compound's behavior in chemical and biological systems (Loh, Fun, Ragavan, Vijayakumar, & Venkatesh, 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compound's stability, solubility in different solvents, and its suitability for various applications (Şahin et al., 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical reagents, are influenced by the functional groups present in the molecule. Studies on similar compounds reveal insights into their chemical behavior, which is crucial for their potential application in synthesis, catalysis, and as intermediates in the production of more complex molecules (Yousefi, Goli-Jolodar, & Shirini, 2018).

Scientific Research Applications

Molecular Interaction Studies

Shim et al. (2002) explored the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, they developed pharmacophore models and conducted comparative molecular field analysis (CoMFA) to understand the binding interactions and activity of cannabinoid receptor ligands (Shim et al., 2002).

Antibacterial and Biofilm Inhibitors

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds showed potent antibacterial efficacies and biofilm inhibition activities against several bacterial strains, outperforming the reference drug Ciprofloxacin in some cases. The study highlighted the potential of these compounds as new antibacterial agents and MurB enzyme inhibitors (Mekky & Sanad, 2020).

Synthesis and Structural Characterization

Lv, Ding, and Zhao (2013) reported the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing the piperazine moiety. These compounds were analyzed using IR, 1H NMR, HRMS spectroscopy, and X-ray crystal analysis, contributing to the understanding of their structural and potential pharmacological properties (Lv, Ding, & Zhao, 2013).

Antimicrobial and Anticonvulsant Activities

Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives with antimicrobial activities evaluated against bacterial and fungal strains. These compounds displayed promising antimicrobial properties, highlighting their potential as therapeutic agents (Patil et al., 2021).

properties

IUPAC Name |

1-(3-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2/c15-10-2-1-3-11(8-10)19-7-6-18(9-13(19)20)14(21)12-4-5-16-17-12/h1-5,8H,6-7,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGZWELNELYBPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC=NN2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)

![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)

![2-[(2-furylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549661.png)

![(3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5549680.png)

![4-methyl-6-(1-piperidinyl)-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5549686.png)

![(4aS*,7aR*)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549687.png)

![7-(2-phenylvinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549698.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5549699.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)methanesulfonamide](/img/structure/B5549716.png)